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Compound of Interest

Compound Name: O-(3-Chloroallyl)hydroxylamine

Cat. No.: B154111

An In-depth Technical Guide on the Predicted pKa of O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery
and development, influencing a molecule's absorption, distribution, metabolism, and excretion
(ADME) properties. This document provides a comprehensive analysis of the predicted pKa
value of O-(3-Chloroallyl)hydroxylamine, an important reagent in organic synthesis. We
delve into the structural factors governing its acidity, compare it with related compounds, and
outline the computational and experimental methodologies for pKa determination. This guide
serves as a technical resource for researchers utilizing this compound in medicinal chemistry
and other scientific endeavors.

Introduction to O-(3-Chloroallyl)hydroxylamine

O-(3-Chloroallyl)hydroxylamine, with the Chemical Abstracts Service (CAS) number 87851-
77-2, is a hydroxylamine derivative featuring a 3-chloroallyl group attached to the oxygen atom.
[1] Its unique structure makes it a valuable intermediate in the synthesis of various organic
molecules, including those with potential applications in the pharmaceutical and agricultural
sectors.[1] Understanding its ionization state at physiological pH is paramount for predicting its
behavior in biological systems, making its pKa value a subject of significant interest.
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The pKa of a molecule describes its tendency to donate or accept a proton. For a compound
like O-(3-Chloroallyl)hydroxylamine, the relevant pKa is that of its conjugate acid, where the
nitrogen atom of the hydroxylamine group is protonated. A lower pKa value for the conjugate
acid corresponds to a weaker base.

Predicted pKa Value

The pKa of a compound can be estimated using various computational algorithms that analyze
the molecule's structure and electronic properties. These predictions are valuable for
preliminary assessments before a compound is synthesized or when experimental
determination is challenging.

One computationally predicted pKa value for O-(3-Chloroallyl)hydroxylamine is 3.80 = 0.70.
[1] This value indicates that O-(3-Chloroallyl)hydroxylamine is a significantly weaker base
than simple amines or even the parent hydroxylamine molecule.

Data Summary

For comparative purposes, the predicted pKa of O-(3-Chloroallyl)hydroxylamine is presented
alongside the experimental pKa of its parent compound, hydroxylamine.

Predicted pKa (Conjugate Experimental pKa

Compound . . .
Acid) (Conjugate Acid)

O-(3-Chloroallyl)hydroxylamine  3.80 + 0.70[1] Not available

Hydroxylamine (NH20H) - 5.94 - 6.03[2][3]

Structural Factors Influencing Acidity

The predicted pKa value of O-(3-Chloroallyl)hydroxylamine is a direct consequence of its
molecular structure. The interplay of inductive and resonance effects governs the electron
density on the nitrogen atom, which in turn determines its basicity.

e The Hydroxylamine Moiety: The oxygen atom adjacent to the nitrogen in the hydroxylamine
group is highly electronegative. It exerts a strong electron-withdrawing inductive effect,
pulling electron density away from the nitrogen atom. This reduces the availability of the
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nitrogen’s lone pair to accept a proton, making hydroxylamine a weaker base than ammonia.
This is reflected in the pKa of protonated hydroxylamine (~6.0) being much lower than that of
the ammonium ion (~9.2).[4]

e The O-(3-Chloroallyl) Substituent:

o Alkylation Effect: The substitution of the hydroxyl hydrogen with an alkyl group (in this
case, the 3-chloroallyl group) further decreases the basicity.[5]

o Inductive Effect of Chlorine: The key feature of the substituent is the chlorine atom. As a
halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing
inductive effect (-1 effect). This effect is transmitted through the three-carbon chain to the
oxygen and, subsequently, to the nitrogen atom. This further depletes the electron density
on the nitrogen, significantly reducing its basicity and thereby lowering the pKa of the
conjugate acid.

The logical relationship of these influencing factors is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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